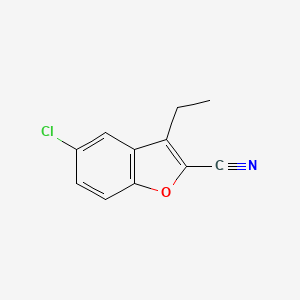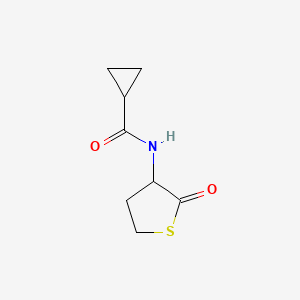![molecular formula C6H3Br2N3O B3013516 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 2173992-47-5](/img/structure/B3013516.png)
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one” is a chemical compound with the molecular formula C6H3Br2N3O .
Synthesis Analysis
While specific synthesis methods for “6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one” were not found, pyrrolo[2,1-f][1,2,4]triazine, a similar compound, has been noted as an integral part of several kinase inhibitors and nucleoside drugs .Molecular Structure Analysis
The InChI code for “6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one” is 1S/C6H3Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1-2H, (H,9,10,12) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one” is 292.92 . It is a solid at room temperature .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure contains reactive bromine atoms that can be substituted with other groups, making it useful for constructing complex molecules. In particular, it can be used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one is utilized as an intermediate in the synthesis of potential therapeutic agents. Its core structure is found in many biologically active molecules, and modifications to this core can lead to new drugs with improved efficacy and safety profiles .
Material Science
The compound’s unique electronic properties make it a candidate for use in material science, particularly in the development of organic semiconductors. These materials are used in a range of technologies, from solar cells to light-emitting diodes (LEDs), where they offer advantages such as flexibility and lower production costs compared to traditional inorganic semiconductors .
Biochemistry
In biochemistry, 6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one can be employed in the study of enzyme reactions and binding. The bromine atoms can be used for radiolabeling, allowing researchers to trace the compound’s pathway through biological systems and understand its interactions at the molecular level .
Pharmacology
Pharmacologically, this compound is explored for its potential use in drug design and discovery. It may act as a pharmacophore, a part of a molecule responsible for its biological activity, and help in identifying new drug candidates with specific mechanisms of action .
Catalysis
The compound can also serve as a catalyst or a catalyst precursor in various chemical reactions. Its ability to facilitate bond formation between different molecules without being consumed in the process makes it valuable for industrial-scale chemical production .
Mechanism of Action
Target of Action
It is known that pyrrolo[2,1-f][1,2,4]triazine, a similar compound, is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .
Mode of Action
Similar compounds have been shown to inhibit kinases, which are enzymes that modify other proteins by chemically adding phosphate groups . This can result in changes to the function of the proteins, potentially altering cell signaling pathways.
Biochemical Pathways
For example, they can inhibit the MAP kinase pathway, the cyclin-dependent kinase pathway, and the glycogen synthase kinase-3 pathway .
Pharmacokinetics
The compound’s molecular weight is 29292 , which is within the range generally considered favorable for oral bioavailability in drug design.
Result of Action
Kinase inhibitors can have a variety of effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and alteration of cell cycle progression .
Action Environment
It is known that the compound should be stored in a sealed container in a dry room at normal temperature .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
properties
IUPAC Name |
6,7-dibromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3O/c7-3-1-4-6(12)9-2-10-11(4)5(3)8/h1-2H,(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLIFHUQSXRURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C(=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dibromo-3h,4h-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B3013433.png)
![1-{4-[4-(4-Fluorophenyl)pyrimidin-2-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B3013435.png)

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)
![1,1-Dioxo-2H,3H,5H-1lambda6-thieno[2,3-c]pyrrole-4-sulfonyl chloride](/img/structure/B3013439.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)

![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)


![ethyl N-{[1-(2-hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}carbamate](/img/structure/B3013451.png)
![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)
![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)
